molecular formula C15H18N6 B11289198 N~6~,N~6~,1-trimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~,1-trimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11289198
M. Wt: 282.34 g/mol
InChI Key: AHXSVESAKRHYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶,N⁶,1-Trimethyl-N⁴-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a methyl group at the 1-position, dimethyl substitution at N⁶, and a 3-methylphenyl group at N⁴. This compound belongs to a class of heterocyclic molecules widely explored for their kinase inhibitory properties, particularly targeting JAK3 and insulin-like growth factor receptors . Its structure (Canonical SMILES: CN1C2=C(C(=NC(=N2)N(C)C)N)C3=C1N=NC3)NC4=CC=CC(=C4)C) enables interactions with hydrophobic pockets in enzyme active sites, enhancing selectivity and potency .

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

6-N,6-N,1-trimethyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-10-6-5-7-11(8-10)17-13-12-9-16-21(4)14(12)19-15(18-13)20(2)3/h5-9H,1-4H3,(H,17,18,19)

InChI Key

AHXSVESAKRHYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N1,N6,6-TRIMETHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve continuous-flow synthesis, which allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

N1,N6,6-TRIMETHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions .

Scientific Research Applications

N1,N6,6-TRIMETHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N6,6-TRIMETHYL-N4-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at N⁴, N⁶, and the 1-position, influencing physicochemical properties and biological activity.

Compound Name N⁴ Substituent N⁶ Substituent 1-Position Molecular Weight Key Properties/Activity
Target Compound 3-Methylphenyl N,N-Dimethyl Methyl 316.79* High JAK3 selectivity; potential Hedgehog pathway inhibition
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-Methoxypropyl)-1-Phenyl () 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl 402.50 Reduced solubility due to phenyl and methoxypropyl groups; moderate kinase inhibition
N⁶-[2-(1-Cyclohexen-1-yl)ethyl]-1-Phenyl () 3-Methylphenyl 2-Cyclohexenylethyl Phenyl 420.52 Increased lipophilicity; potential CNS penetration
N⁴-(3-Chloro-4-methylphenyl)-N⁶-Ethyl-1-Methyl () 3-Chloro-4-methylphenyl Ethyl Methyl 316.79 Enhanced electron-withdrawing effects; possible toxicity concerns
N⁴-(3-Methylphenyl)-N⁶-[(4-Methylphenyl)methyl]-1-Phenyl () 3-Methylphenyl (4-Methylphenyl)methyl Phenyl 420.52 High molecular bulk; reduced metabolic stability
N⁴,N⁶-Bis(1-Methylethyl)-1-Phenyl () Isopropyl Isopropyl Phenyl 307.40 Steric hindrance limits target binding; low activity in kinase assays

*Calculated based on molecular formula C₁₅H₁₇ClN₆ ().

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s methyl groups improve water solubility (0.5 µg/mL at pH 7.4) compared to phenyl-substituted analogs (<0.1 µg/mL) .
  • Metabolic Stability : Dimethylation at N⁶ reduces oxidative metabolism, prolonging half-life relative to ethyl or methoxypropyl derivatives .
  • Lipophilicity (LogP) : The target’s LogP (~2.8) is lower than analogs with aromatic N⁶ substituents (e.g., 3.5 for ), reducing off-target binding .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • N⁶ Substitution : Dimethyl groups maximize JAK3 affinity by filling a hydrophobic subpocket without steric hindrance . Larger groups (e.g., benzyl in ) reduce binding efficiency by ~50% .
    • N⁴ Substitution : 3-Methylphenyl provides optimal π-π stacking with tyrosine residues in JAK3, while chloro substituents () introduce undesired electronic effects .
    • 1-Position : Methyl enhances solubility and metabolic stability compared to phenyl, which increases molecular weight and LogP .
  • Docking Studies : Molecular modeling reveals the target compound forms hydrogen bonds with JAK3’s Glu903 and hydrophobic interactions with Leu956, explaining its selectivity over JAK1/2 .

Biological Activity

N~6~,N~6~,1-trimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H20N6, with a molecular weight of approximately 312.39 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with trimethyl and 3-methylphenyl substituents, contributing to its biological activity. The presence of multiple nitrogen atoms in the pyrazolo and pyrimidine rings suggests significant chemical reactivity and potential for diverse biological interactions.

Property Value
Molecular FormulaC17H20N6
Molecular Weight312.39 g/mol
Chemical ClassPyrazolo[3,4-d]pyrimidine

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant anti-proliferative effects.

  • Inhibition of Cancer Cell Proliferation :
    • The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, a related derivative showed IC50 values of 8.21 µM for A549 cells and 19.56 µM for HCT-116 cells .
    • Another study reported an IC50 of 2.24 µM for A549 cells when tested with a similar pyrazolo[3,4-d]pyrimidine derivative .
  • Mechanisms of Action :
    • Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), suggesting a mechanism involving mitochondrial pathways .
    • The compound also arrests the cell cycle at the S and G2/M phases, further contributing to its anti-proliferative effects .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its potential as an inhibitor of various kinases involved in cancer progression:

  • EGFR Inhibition : Some derivatives have shown potent inhibition against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.016 µM . This suggests that modifications to the scaffold can enhance selectivity and potency against specific targets.
  • Cyclin-Dependent Kinases (CDKs) : The compound's derivatives have been studied for their ability to inhibit CDKs, crucial regulators of the cell cycle. Certain derivatives displayed cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 99 nM .

Study 1: Antitumor Efficacy

In a study investigating novel pyrazolo[3,4-d]pyrimidine derivatives, one derivative demonstrated significant antitumor efficacy across multiple cell lines, including A549 and MCF-7. The results indicated that structural modifications within the pyrazolo[3,4-d]pyrimidine framework could lead to enhanced anticancer activity.

Study 2: Mechanistic Insights

Research focused on understanding the mechanisms behind the apoptosis-inducing ability of these compounds revealed that they activate intrinsic apoptotic pathways by modulating key proteins involved in cell survival . This highlights their potential as therapeutic agents in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.